In-Depth Technical Guide: Coralyne Chloride (CAS No. 38989-38-7)
In-Depth Technical Guide: Coralyne Chloride (CAS No. 38989-38-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coralyne chloride, a protoberberine alkaloid with the CAS number 38989-38-7, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and key experimental data. Coralyne chloride functions as a potent topoisomerase I poison, inducing DNA cleavage, and also acts as a DNA intercalating agent.[1][2] Its cytotoxic effects against various cancer cell lines have been documented, and its photosensitizing properties, which involve distinct signaling pathways, present a novel avenue for therapeutic development. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.
Chemical and Physical Properties
Coralyne chloride is an orange crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Coralyne Chloride
| Property | Value | Reference |
| CAS Number | 38989-38-7 | [2] |
| Molecular Formula | C₂₂H₂₂ClNO₄ | [2] |
| Molecular Weight | 399.9 g/mol | [2] |
| IUPAC Name | 2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium chloride | [2] |
| Appearance | Orange crystalline powder | [3] |
| Melting Point | 215 °C | [4] |
| Solubility | DMSO: 1.5 mg/mL (3.75 mM) Water: 3 mg/mL (7.5 mM) | [1] |
| Storage | 2-8°C | [3] |
Biological Activity and Mechanism of Action
Coralyne chloride exhibits potent anti-cancer activities primarily through a dual mechanism: inhibition of topoisomerase I and intercalation into DNA.[1][2]
3.1 Topoisomerase I Inhibition
Coralyne chloride acts as a topoisomerase I poison, stabilizing the enzyme-DNA covalent complex.[1][5] This leads to the accumulation of single-strand DNA breaks, which can subsequently generate lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. The inhibitory effect of coralyne on topoisomerase I-mediated relaxation of supercoiled plasmid DNA has been demonstrated to be potent.[5]
3.2 DNA Intercalation
As a planar aromatic molecule, coralyne chloride can insert itself between the base pairs of the DNA double helix.[6] This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and transcription factors, thereby disrupting normal cellular processes.
3.3 Photosensitizing Effects and Associated Signaling Pathways
Upon exposure to UVA light, the anti-cancer properties of coralyne are significantly enhanced.[1] This photosensitization leads to robust apoptosis in cancer cells through the activation of two distinct signaling pathways: the ATR-p38 MAPK-BAX pathway and the JAK2-STAT1-BAX pathway.[1] These pathways converge on the activation of BAX, a pro-apoptotic protein, leading to mitochondrial dysfunction and subsequent cell death.
3.3.1 ATR-p38 MAPK-BAX Signaling Pathway
The following diagram illustrates the proposed ATR-p38 MAPK-BAX signaling pathway initiated by UVA-activated Coralyne chloride.
3.3.2 JAK2-STAT1-BAX Signaling Pathway
The JAK2-STAT1-BAX signaling cascade represents another mechanism through which UVA-activated Coralyne chloride induces apoptosis.
Quantitative Biological Data
The cytotoxic and anti-migratory effects of Coralyne chloride have been quantified in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Coralyne Chloride (IC₅₀ Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 76.4 | [2][4] |
| 72 | 21.9 | [2][4] | ||
| MDA-MB-231 | Breast Cancer | 24 | 76.4 | [2][4] |
| 72 | 19.1 | [2][4] | ||
| MCF-10A | Non-cancerous Breast | 24 | 99 | [2][4] |
| 72 | 91 | [2][4] | ||
| A549 | Lung Cancer | 48 (EC₅₀) | 75.55 | [3] |
| 72 (EC₅₀) | 59.79 | [3] | ||
| 24 (Clonogenic Survival) | 45.80 | [3] |
Table 3: Effect of Coralyne Chloride on Cell Adhesion
| Cell Line | Concentration (µM) | Incubation Time (hours) | Reduction in Adhesion (%) | Reference |
| MCF-7 | 25 | 48 | 55 | [4] |
| MDA-MB-231 | 25 | 48 | 53 | [4] |
| MCF-10A | 25 | 48 | 62 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Coralyne chloride.
5.1 Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
5.1.1 Materials
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96-well plates
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Coralyne chloride stock solution
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Cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
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Microplate reader
5.1.2 Procedure
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Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
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Treat the cells with various concentrations of Coralyne chloride and a vehicle control (e.g., DMSO).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
5.2 Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
5.2.1 Materials
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Coralyne chloride treated and control cells
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Annexin V-FITC (or other fluorochrome conjugate)
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Propidium Iodide (PI)
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1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
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Flow cytometer
5.2.2 Procedure
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Induce apoptosis in cells by treating with Coralyne chloride for the desired time.
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Harvest the cells (including floating cells) and wash with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
5.3 Cell Migration (Wound Healing) Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
5.3.1 Materials
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12-well plates
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Sterile 200 µL pipette tip
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Cell culture medium (serum-free or low-serum)
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Microscope with a camera
5.3.2 Procedure
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Seed cells in a 12-well plate and grow to a confluent monolayer.
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Create a "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
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Wash the wells with PBS to remove detached cells.
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Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of Coralyne chloride or a vehicle control.
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Capture images of the wound at 0 hours and at subsequent time points (e.g., every 12 or 24 hours).
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Measure the width of the wound at different points for each image and calculate the rate of wound closure.
5.4 Topoisomerase I Relaxation Assay
This assay measures the inhibition of topoisomerase I activity by observing the relaxation of supercoiled plasmid DNA.
5.4.1 Materials
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Supercoiled plasmid DNA (e.g., pBR322)
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Human Topoisomerase I
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10X Topoisomerase I reaction buffer
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Coralyne chloride
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Agarose gel electrophoresis system
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DNA staining agent (e.g., ethidium bromide)
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UV transilluminator
5.4.2 Procedure
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Set up reaction tubes on ice containing 10X topoisomerase I reaction buffer and supercoiled plasmid DNA.
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Add varying concentrations of Coralyne chloride or a vehicle control to the reaction tubes.
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Add human Topoisomerase I to initiate the reaction.
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Incubate the reactions at 37°C for 30 minutes.
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Stop the reaction by adding a stop solution/loading dye.
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Resolve the DNA topoisomers by agarose gel electrophoresis.
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Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
Conclusion
Coralyne chloride (CAS 38989-38-7) is a promising anti-cancer agent with a well-defined mechanism of action involving topoisomerase I inhibition and DNA intercalation. Its cytotoxic and anti-migratory effects, coupled with its unique photosensitizing properties that activate specific apoptotic pathways, underscore its potential for further investigation in drug development. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists to build upon in their exploration of Coralyne chloride and its therapeutic applications.
